molecular formula C13H28Cl2N2 B1424587 N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride CAS No. 1220016-82-9

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride

Cat. No.: B1424587
CAS No.: 1220016-82-9
M. Wt: 283.3 g/mol
InChI Key: DMIVOBCNDUVCPW-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is a synthetic compound that belongs to the family of amphetamines. It is known for its stimulant effects on the central nervous system and is widely used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride involves several steps. One common method includes the reaction of cyclohexanone with methylamine and formaldehyde to form n-Methylcyclohexylamine. This intermediate is then reacted with 3-piperidinemethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride is extensively used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studying its effects on cellular processes and neurotransmitter release.

    Medicine: Researching its potential therapeutic uses and its effects on the central nervous system.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.

Mechanism of Action

The compound exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake transporters of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling. This results in heightened alertness, energy, and euphoria .

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Shares a similar structure but differs in the presence of a methyl group on the nitrogen atom.

    Amphetamine: Lacks the cyclohexane ring present in N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride.

    Methylphenidate: Contains a piperidine ring but differs in its overall structure and pharmacological effects.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexane ring and a piperidine moiety makes it a valuable compound for research in neurochemistry and pharmacology.

Properties

IUPAC Name

N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIVOBCNDUVCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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